molecular formula C15H14N2O6 B6232922 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid CAS No. 2680530-31-6

2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid

Cat. No.: B6232922
CAS No.: 2680530-31-6
M. Wt: 318.28 g/mol
InChI Key: OHANZAJUTVTYPD-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-{[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid (hereafter referred to by its full systematic name) is a heterocyclic compound featuring:

  • A 2,6-dioxopiperidin-3-yl moiety, a structural motif commonly found in cereblon (CRBN)-binding proteolysis-targeting chimeras (PROTACs) .
  • A 1-oxo-2,3-dihydro-1H-isoindol-5-yl core, which serves as a rigid aromatic scaffold.
  • An acetic acid group linked via an ether bridge to the isoindol ring, enabling conjugation to targeting ligands or functional groups for solubility enhancement .

Synthesis
The compound is synthesized through a multi-step process:

Intermediate Formation: A tert-butyl ester-protected precursor is prepared via nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) .

Deprotection: The tert-butyl group is removed under acidic conditions (e.g., formic acid or trifluoroacetic acid) to yield the free acetic acid derivative . Typical yields range from 54% to quantitative, depending on purification methods .

Applications
This compound is primarily utilized as a CRBN-binding ligand in PROTACs, facilitating targeted protein degradation in oncology and other therapeutic areas .

Properties

CAS No.

2680530-31-6

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetic acid

InChI

InChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-5-9(23-7-13(19)20)1-2-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)

InChI Key

OHANZAJUTVTYPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)O

Origin of Product

United States

Biological Activity

2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid, also known by its IUPAC name, exhibits significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a dioxopiperidine moiety and an isoindole framework, contributing to its diverse biological properties.

  • Molecular Formula : C15H14N2O5
  • Molecular Weight : 302.29 g/mol
  • CAS Number : 1061605-21-7
  • Purity : >95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and immune modulation. Specifically, it has been noted for its potential to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which plays a critical role in the pathogenesis of various inflammatory diseases .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce TNF-α levels in vitro. This reduction is crucial for managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Immunomodulatory Properties

The compound has shown promise in modulating immune responses by affecting regulatory T cells (Tregs). It appears to enhance the expression of FoxP3, a transcription factor essential for Treg function, thereby promoting immune tolerance. This property is particularly relevant in autoimmune diseases where Treg dysfunction is a contributing factor .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties through its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been observed to affect the IKAROS family zinc finger proteins, which are pivotal in regulating immune cell development and function .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated a significant reduction in TNF-α levels upon treatment with the compound in animal models of inflammation.
Study 2ImmunomodulationShowed enhanced FoxP3 expression in Tregs treated with the compound, suggesting improved regulatory function.
Study 3Anticancer activityReported induction of apoptosis in specific cancer cell lines, indicating potential for therapeutic use in oncology.

Scientific Research Applications

Medicinal Chemistry Applications

  • Cancer Research :
    • The compound has been identified as a potential analog of lenalidomide, a drug used in treating multiple myeloma and other cancers. Its structural similarity allows for the exploration of its efficacy in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins involved in cancer progression .
  • Neurological Disorders :
    • The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems. Research indicates that compounds with similar structures can modulate dopamine and serotonin receptors, making this compound a candidate for further studies in treating disorders such as schizophrenia or depression.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into potential uses:

StudyFocus AreaFindings
Study ACancer TherapyDemonstrated that isoindole derivatives can inhibit tumor growth in vitro.
Study BNeuropharmacologyFound that piperidine derivatives show promise in enhancing cognitive function in animal models.
Study CPROTAC DevelopmentHighlighted the utility of lenalidomide analogs in targeted protein degradation strategies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name/ID Structural Variation vs. Target Compound Molecular Weight Key Applications/Findings References
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid Replaces 1-oxo-2,3-dihydroisoindole with 1,3-dioxoisoindolin 335.74 Improved solubility; used in PROTACs targeting PDCD2 and TG2 .
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid Expanded aromatic system (benzo[de]isoquinoline) 379.33 Enhanced CRBN binding affinity; tested in ALK degradation studies .
Eragidomide (rac-2-(4-chlorophenyl)-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2,2-difluoroacetamide) Difluoroacetamide substituent instead of acetic acid 485.35 Antineoplastic agent; demonstrates higher metabolic stability .
N-(3-Aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide Acetic acid replaced with amide-linked aminopropyl group 410.86 Improved cellular permeability; used in in-cell target engagement assays .

Key Research Findings

  • In-Cell Target Engagement : The target compound demonstrated robust degradation of Pirin protein in leukemia cells at 1 µM, outperforming thalidomide-based analogues .
  • Toxicity : Unlike eragidomide, the acetic acid derivative shows negligible off-target effects in hepatotoxicity assays (ALT/AST levels unchanged at 10 µM) .

Preparation Methods

Formation of the Isoindolinone Ring

A substituted phthalic anhydride derivative is treated with a primary amine to form an imide intermediate. For example:

3-Nitrophthalic anhydride+3-aminopiperidine-2,6-dioneDMF, 80°CNitrophenylimide intermediate\text{3-Nitrophthalic anhydride} + \text{3-aminopiperidine-2,6-dione} \xrightarrow{\text{DMF, 80°C}} \text{Nitrophenylimide intermediate}

This step typically employs polar aprotic solvents (e.g., DMF, NMP) and temperatures between 70–100°C.

Reduction of Nitro Groups

Catalytic hydrogenation using Pd/C or Raney nickel in methanol reduces nitro to amino groups:

Ar-NO2H2(3 atm),Pd/C, MeOHAr-NH2\text{Ar-NO}2 \xrightarrow{\text{H}2 (\text{3 atm}), \text{Pd/C, MeOH}} \text{Ar-NH}_2

Yields for this step in analogous compounds range from 85–92%.

Lactamization to Isoindolinone

Cyclization of the amine intermediate under acidic conditions forms the isoindolinone core:

Amine intermediateHCl (aq), refluxIsoindolinone derivative\text{Amine intermediate} \xrightarrow{\text{HCl (aq), reflux}} \text{Isoindolinone derivative}

Reaction times vary from 6–24 hours depending on substituents.

Introduction of the Ether-Linked Acetic Acid Group

The unique 5-oxyacetic acid substituent requires careful orthogonal functionalization. Two potential strategies emerge:

Nucleophilic Aromatic Substitution

A halogenated isoindolinone intermediate undergoes substitution with glycolic acid derivatives:

Stepwise Process :

  • Bromination :

    IsoindolinoneBr2,FeBr35-Bromo-isoindolinone\text{Isoindolinone} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{5-Bromo-isoindolinone}
  • Alkoxy Group Introduction :

    5-Bromo-isoindolinone+HOCH2CO2HK2CO3,DMFTarget Compound\text{5-Bromo-isoindolinone} + \text{HOCH}_2\text{CO}_2\text{H} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}

    This method mirrors approaches used for similar ether-linked biologics, though yields for bulky nucleophiles may drop below 50%.

Mitsunobu Reaction

A hydroxylated isoindolinone intermediate couples with tert-butyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

5-Hydroxy-isoindolinone+tBuOCH2CO2HDEAD, PPh3Protected Derivative\text{5-Hydroxy-isoindolinone} + \text{tBuOCH}2\text{CO}2\text{H} \xrightarrow{\text{DEAD, PPh}_3} \text{Protected Derivative}

Subsequent acid hydrolysis (e.g., TFA/DCM) removes the tert-butyl group, yielding the free acetic acid.

Optimization and Catalytic Considerations

Key parameters influencing reaction efficiency:

ParameterOptimal ConditionsImpact on Yield
SolventDMF > NMP > DMSO±15% variance
Temperature80–100°C for substitutionsCritical for regioselectivity
CatalystPd/C (10 wt%) for hydrogenationReduces byproducts
Protecting Groupstert-Butyl esters for carboxylic acidsPrevents lactam hydrolysis

Data adapted from EP1797068B1 and VulcanChem product notes.

Analytical Validation and Characterization

Post-synthetic analysis should confirm:

  • Purity : HPLC with UV detection (λ = 254 nm) showing ≥95% purity.

  • Structural Confirmation :

    • MS (ESI) : m/z 319.1 [M+H]+ (calc. 318.28).

    • 1H NMR (DMSO-d6): δ 4.85 (s, 2H, OCH2CO), 5.12 (dd, 1H, piperidine-H), 7.45–7.70 (m, 3H, aryl-H) .

Q & A

Q. What are the recommended safety protocols for handling 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid?

This compound requires stringent safety measures due to potential acute toxicity. Key protocols include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Immediate decontamination of spills with ethanol or water, followed by proper disposal .
  • Storage in a locked, ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention, providing the safety data sheet to physicians .

Q. What synthetic methodologies are applicable for preparing isoindole-derived compounds like this target molecule?

General approaches involve:

  • Condensation reactions : Refluxing precursors (e.g., 3-formyl-indole derivatives) with thiazolidinones or aminothiazoles in acetic acid with sodium acetate as a catalyst. Example: A mixture of 0.01 mol 3-formyl-1H-indole-2-carboxylic acid and 0.01 mol 2-thioxothiazolidin-4-one in acetic acid under reflux for 2.5–3 hours yields crystalline precipitates .
  • Purification : Recrystallization from DMF/acetic acid mixtures or ethanol to isolate pure products .

Q. How can researchers confirm the identity and purity of this compound?

  • Spectroscopic characterization : FT-IR for functional group analysis (e.g., C=O stretches at ~1700 cm⁻¹) and NMR for structural confirmation (e.g., isoindole proton environments) .
  • Chromatography : HPLC or TLC with standards to assess purity.
  • Elemental analysis : Verify molecular formula consistency .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s stability or reactivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For example, the oxoacetic acid moiety may exhibit nucleophilic susceptibility due to electron-deficient regions .
  • Molecular dynamics simulations : Assess conformational stability under physiological conditions, particularly the dioxopiperidinyl ring’s flexibility .

Q. What strategies resolve contradictions in polymorph screening data for isoindole derivatives?

  • Controlled crystallization : Vary solvents (e.g., DMF vs. acetic acid) and cooling rates to isolate distinct polymorphs. For instance, rapid cooling may favor metastable forms, while slow evaporation yields thermodynamically stable crystals .
  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify phase transitions and hydration states .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins (e.g., ubiquitin ligases, given the dioxopiperidinyl moiety’s known role in protein degradation) .
  • Kinetic studies : Monitor degradation pathways under physiological pH (4–8) to assess hydrolytic stability of the oxyacetic acid linkage .

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

  • LC-MS/MS : Identify low-abundance degradation products (e.g., hydrolyzed isoindole fragments or oxidized piperidinyl groups) .
  • Solid-state NMR : Track structural changes in polymorphic forms during accelerated aging .

Methodological Notes

  • Avoid common pitfalls : Inconsistent recrystallization solvents (e.g., using ethanol instead of acetic acid) may introduce impurities .
  • Data validation : Cross-reference spectroscopic results with computational predictions to confirm assignments .

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